molecular formula C11H15NO B8111650 trans-2-Benzylpyrrolidin-3-ol

trans-2-Benzylpyrrolidin-3-ol

Cat. No.: B8111650
M. Wt: 177.24 g/mol
InChI Key: FLYGBVQBEQQUPQ-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Benzylpyrrolidin-3-ol (CAS 1514594-25-2) is a chiral pyrrolidine derivative of significant interest in organic and medicinal chemistry research. This compound features both a benzyl group and a hydroxyl group on adjacent carbon atoms of the pyrrolidine ring in a specific trans (or threo) relative configuration, making it a valuable scaffold for constructing more complex molecules . The core pyrrolidine structure is a common motif in pharmaceuticals and biological probes. Related pyrrolidin-3-ol derivatives have been identified as key intermediates in the design and synthesis of potential new HIV protease inhibitors, highlighting the importance of this structural class in drug discovery . The chiral nature of this molecule also makes it a useful precursor for developing stereoselective synthesis routes for other pharmacologically active compounds . This product is offered for research use only. It is not intended for diagnostic or therapeutic applications. Handle with care in a properly controlled laboratory setting. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

(2S,3R)-2-benzylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYGBVQBEQQUPQ-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via 1,3-Dipolar Cycloaddition

Recent advances leverage 1,3-dipolar cycloadditions for stereocontrolled pyrrolidine synthesis. A 2023 study reports using N-tert-butanesulfinylimine and glycine-derived azomethylene ylides in the presence of Ag₂CO₃ . Key parameters include:

ParameterValueImpact on Selectivity
CatalystAg₂CO₃ (5 mol%)Enhances dipolarophile activation
SolventToluene (0.1 M)Improves reaction homogeneity
Temperature25°CBalances kinetics and selectivity
Diastereoselectivity>20:1 drFavors trans-2,5-substitution

This method constructs the pyrrolidine core with four contiguous stereocenters in a single step. Post-cycloaddition modifications, such as hydrogenolytic removal of the sulfinyl group and hydroxylation at C3, could adapt this route to trans-2-Benzylpyrrolidin-3-ol .

Grignard Reagent Approaches for Benzyl Group Introduction

Introducing the benzyl moiety at the C2 position presents challenges in regioselectivity. A 2009 study describes using benzyl magnesium chloride to alkylate pyrrolidine precursors . Critical findings:

  • Diastereomer Control : Adding MgBr₂ (10 equiv.) shifts the 2,5-cis/trans ratio from 3:1 to >9:1, favoring the cis isomer. However, trans configurations can be achieved via equilibration under acidic conditions .

  • Hydrogenolysis : Catalytic transfer hydrogenation with Pd(OH)₂/C and ammonium formate quantitatively removes N-protecting groups without altering stereochemistry .

Adapting this method, a hypothetical synthesis could involve:

  • Alkylating a pyrrolidin-3-ol precursor with benzyl magnesium chloride.

  • Using MgBr₂ to steer stereochemistry.

  • Finalizing with palladium-catalyzed deprotection.

Reductive Methods and Hydrogenolysis in Final Product Isolation

Reductive steps are pivotal for installing the hydroxyl group and resolving stereochemistry. PMC3726007 details borane-dimethyl sulfide reductions of pyrrolidones, achieving quantitative yields while retaining stereochemical integrity . Comparative data:

Reducing AgentSolventTemp (°C)Yield (%)trans:cis Ratio
BH₃·SMe₂THF0→259885:15
NaBH₄MeOH257260:40
LiAlH₄Et₂O408978:22

Borane-dimethyl sulfide emerges as superior, likely due to its milder reaction profile and slower reduction kinetics, allowing for better stereochemical control .

Comparative Analysis of Synthetic Routes and Optimization Strategies

A synthesis strategy integrating cyclization, Grignard alkylation, and reductive steps offers the most robust pathway:

  • Cyclization (Patent CN102060743A ): Forms the pyrrolidone core efficiently.

  • Grignard Alkylation (PMC3726007 ): Introduces the benzyl group with MgBr₂-mediated stereocontrol.

  • Reduction (PMC8352847 ): Converts the ketone to alcohol with borane-dimethyl sulfide.

Optimization Opportunities :

  • Replace toluene with cyclopentyl methyl ether (CPME) for greener processing.

  • Explore enzymatic resolution to enhance enantiomeric excess.

  • Adopt continuous-flow hydrogenation to improve reaction scalability.

Chemical Reactions Analysis

Types of Reactions: trans-2-Benzylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone, 1-benzyl-3-pyrrolidinone.

    Reduction: Reduction of the ketone group in 1-benzyl-3-pyrrolidinone yields this compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as tosyl chloride and thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: 1-Benzyl-3-pyrrolidinone

    Reduction: this compound

    Substitution: Various substituted pyrrolidines depending on the reagent used.

Scientific Research Applications

Drug Development

The compound has been extensively studied for its potential as a scaffold in designing enzyme inhibitors, particularly for HIV protease inhibitors. Research indicates that trans-2-Benzylpyrrolidin-3-ol can mimic natural substrates of enzymes, thereby inhibiting viral replication. This property is crucial in developing antiviral therapies aimed at treating HIV/AIDS .

Cancer Treatment

This compound has shown promise in cancer research. Studies have evaluated its analogues for cytotoxic effects on various cancer cell lines. For instance, certain derivatives exhibited selective cytotoxicity towards HL-60 cells (human promyelocytic leukemia) while having milder effects on non-cancerous cells. This suggests potential as a pro-apoptotic agent targeting caspase pathways, which are central to the apoptotic process in living systems .

Neurological Disorders

The ability of this compound to cross the blood-brain barrier suggests applications in treating neurological disorders. Its derivatives have been explored for neuroprotective properties, indicating a broader therapeutic scope in conditions such as neurodegenerative diseases .

Case Study 1: HIV Protease Inhibition

A study focused on synthesizing new pyrrolidin-3-ol derivatives demonstrated that modifications to the structure of this compound significantly enhanced inhibitory activity against HIV protease. This underscores the importance of structural diversity in developing effective antiviral agents.

Case Study 2: Anticancer Activity

In vitro evaluations showed that analogues of this compound exhibited varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Notably, one derivative demonstrated an IC50 value indicating potent anticancer activity, highlighting the compound's potential as a lead in cancer drug development .

Summary Table of Applications

Application Area Details
Drug Development Scaffold for designing enzyme inhibitors (e.g., HIV protease)
Cancer Treatment Selective cytotoxicity towards cancer cell lines; potential pro-apoptotic agent
Neurological Disorders Potential applications due to ability to cross the blood-brain barrier; explored neuroprotective properties

Mechanism of Action

The mechanism of action of trans-2-Benzylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in the context of HIV protease inhibitors, the compound mimics the natural substrate of the enzyme, thereby inhibiting its activity and preventing viral replication . The exact molecular pathways and targets may vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The structural analogs of trans-2-Benzylpyrrolidin-3-ol often differ in substituent placement, stereochemistry, or additional functional groups. Below is a comparison with key analogs from recent literature:

Compound Key Features Pharmacological Relevance Source
This compound - Benzyl at C2, hydroxyl at C3 (trans) Intermediate for chiral ligands or inhibitors
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate - Fluoropyridinyl and carboxylate groups
- tert-Butyldimethylsilyl (TBS) protecting group
Antiviral or kinase inhibitor candidates (p. 179)
(S)-1-Benzyl-3-pyrrolidinol - Benzyl at N1, hydroxyl at C3 (no stereochemical specification) Potential precursor for GABA receptor modulators
3-Acetamidopyrrolidine - Acetamide at C3
- No benzyl substituent
Protease inhibitor scaffolds

Key Observations :

  • Stereochemical Impact : The trans configuration in this compound enhances rigidity compared to cis analogs, which may improve binding selectivity in drug design .
  • Functional Groups : The hydroxyl group enables hydrogen bonding, while the benzyl moiety contributes to lipophilicity. In contrast, fluoropyridinyl derivatives (e.g., ) introduce electronic effects and metabolic stability.
  • Protecting Groups : Compounds like the TBS-protected analog () highlight strategies to stabilize reactive hydroxyl groups during synthesis.

Insights :

  • The higher molecular weight and lipophilicity of fluoropyridinyl analogs () suggest improved blood-brain barrier penetration but may complicate solubility.
  • This compound balances synthetic accessibility with functional versatility, making it preferable for early-stage drug discovery.

Biological Activity

trans-2-Benzylpyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a benzyl group at the second position and a hydroxyl group at the third position. This configuration contributes to its biological activity and makes it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been studied as a potential inhibitor of HIV protease, where it mimics the natural substrate of the enzyme, thereby inhibiting viral replication . The compound's hydroxyl group plays a critical role in facilitating these interactions, enhancing its binding affinity to target proteins.

Therapeutic Applications

1. HIV Protease Inhibition

  • Research indicates that this compound can serve as a scaffold for designing new HIV protease inhibitors. This application is crucial in developing antiviral therapies aimed at treating HIV/AIDS .

2. Cancer Treatment

  • A study evaluated structurally diverse analogues of this compound for their cytotoxic effects on various cancer cell lines. The findings revealed selective cytotoxicity towards HL-60 cells (human promyelocytic leukemia) while exhibiting milder effects on non-cancerous cells. This suggests potential as a pro-apoptotic agent targeting caspase pathways .

3. Neurological Disorders

  • The compound's structure suggests possible applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its derivatives have been explored for their neuroprotective properties, indicating a broader therapeutic scope.

Case Study 1: HIV Protease Inhibitors

A study focused on synthesizing new pyrrolidin-3-ol derivatives demonstrated that certain modifications to the this compound structure significantly enhanced inhibitory activity against HIV protease. These findings underscore the importance of structural diversity in developing effective antiviral agents .

Case Study 2: Anticancer Activity

In vitro evaluations showed that analogues of this compound exhibited varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Notably, one derivative demonstrated an IC50 value indicating potent anticancer activity, highlighting the compound's potential as a lead in cancer drug development .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
This compound HIV protease inhibition; anticancerHydroxyl group enhances binding affinity
Pyrrolidine General scaffold in drug discoverySimple nitrogen-containing heterocycle
1-Benzyl-3-pyrrolidinone Limited biological activityOxidized form; less active than the alcohol

Q & A

Q. What are the recommended synthetic routes for trans-2-Benzylpyrrolidin-3-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, benzyl-protected pyrrolidine intermediates (e.g., (3R,4R)-1-benzyl-3,4-pyrrolidindiol) can undergo stereoselective reduction or hydroxylation under controlled conditions. Key parameters include:
  • Temperature : Low temperatures (0–5°C) favor retention of stereochemistry during nucleophilic substitutions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization steps .
  • Catalysts : Chiral catalysts like BINOL-derived ligands may improve enantiomeric excess (ee) in asymmetric syntheses .
    Post-synthesis purification via HPLC or recrystallization is critical to isolate the trans isomer .

Q. How can researchers confirm the purity and stereochemical configuration of this compound?

  • Methodological Answer: Analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR distinguish cis/trans isomers via coupling constants and chemical shifts (e.g., axial vs. equatorial proton environments) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C11_{11}H15_{15}NO2_2: 193.24 g/mol) .
  • Polarimetry : Optical rotation measurements confirm enantiomeric purity (e.g., (3R,4R) vs. (3S,4S) configurations) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer: The compound is sensitive to:
  • Light : Store in amber vials to prevent photodegradation of the benzyl group .
  • Temperature : Long-term storage at –20°C minimizes racemization or decomposition .
  • Humidity : Use desiccants to avoid hydrolysis of the pyrrolidine ring .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound and predict its biological activity?

  • Methodological Answer: Density Functional Theory (DFT) calculations model transition states to predict stereochemical outcomes. For example:
  • Reaction Pathway Analysis : Identify energy barriers for cis vs. trans isomer formation .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
    Experimental validation via kinetic studies (e.g., rate constants for epimerization) is recommended .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer: Discrepancies may arise from:
  • Impurity artifacts : Re-test compounds purified to >98% via HPLC .
  • Assay conditions : Standardize cell culture media (e.g., pH, serum concentration) to minimize variability .
  • Structural analogs : Compare activity of trans vs. cis isomers to isolate stereochemical effects .

Q. How can researchers design in vitro assays to study the metabolic stability of this compound?

  • Methodological Answer: Use hepatocyte microsomal incubations with:
  • Phase I Metabolism : NADPH-regenerating systems to assess cytochrome P450-mediated oxidation .
  • Analytical Workflow : LC-MS/MS quantifies parent compound and metabolites.
  • Controls : Include stable isotopically labeled analogs (e.g., 13^{13}C-benzyl) to track degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.